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Bruton's Tyrosine Kinase (BTK) is crucial for signaling in multiple immune pathways. Branebrutinib is

designed to irreversibly inhibit BTK, providing long-lasting effects.

Role of BTK in Immunity and Disease: BTK is a non-receptor tyrosine kinase essential for signaling
through the B-cell receptor (BCR) and several other receptors, including the Fcγ receptor in
monocytes, Fcε receptor in granulocytes, and the RANK receptor in osteoclasts [1] [2]. This central
role makes BTK a rational target for autoimmune diseases like rheumatoid arthritis, systemic
lupus erythematosus, and Sjögren's syndrome [3].
Molecular Mechanism of Branebrutinib: Branebrutinib is a covalent, irreversible inhibitor that

binds to a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to permanent enzyme
inactivation [3] [2]. It demonstrates high potency and selectivity, showing over 5,000-fold
selectivity for BTK compared to 240 other kinases, with only four related Tec family kinases being
less selectively inhibited [3].

The following diagram illustrates how Branebrutinib covalently inhibits BTK and its impact on key

signaling pathways.
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Branebrutinib covalently binds BTK at Cys481, irreversibly inhibiting downstream signaling.

Preclinical Profile and Discovery Rationale

The discovery of branebrutinib was guided by a strategy to identify a molecule with optimal properties for

rapid and sustained BTK inactivation [2].

Strategy for Identifying Branebrutinib: The goal was to develop a covalent inhibitor with the

intrinsic potency, selectivity, and pharmacokinetic (PK) properties necessary for rapid systemic
BTK inactivation at a low dose [2]. This approach leveraged the long half-life of the BTK protein itself

to extend the drug's pharmacodynamic effect, allowing for lower dosing and reduced potential for off-
target effects [3].

Key Preclinical Data: In murine models of collagen-induced arthritis and lupus nephritis,
branebrutinib demonstrated robust efficacy, protecting against clinical disease, joint damage, and

bone density loss. Maximal efficacy was observed at low oral doses (≥0.5 mg/kg/day) that achieved
≥90% BTK inactivation [3].
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The table below summarizes key quantitative data from branebrutinib's preclinical profile.

Profile Aspect Preclinical Findings

Biochemical Potency Demonstrated high intrinsic potency as a covalent BTK inhibitor [2].

Selectivity >5,000-fold selectivity for BTK over 240 other kinases [3].

In Vivo Efficacy (Murine
Models)

Collagen-Induced Arthritis Maximal efficacy at doses ≥0.5 mg/kg/day orally [3].

Lupus Nephritis Potent efficacy with BTK inhibition at doses as low as 0.2 mg/kg
[3].

Clinical Pharmacokinetics and Pharmacodynamics

A Phase I study in healthy participants characterized the safety, pharmacokinetics (PK), and

pharmacodynamics (PD) of branebrutinib [3].

Study Design: This was a double-blind, placebo-controlled, single- and multiple-ascending
dose (SAD/MAD) study. It included a dedicated cohort for first-generation Japanese participants
(JMAD). Doses ranged from 0.3 mg to 30 mg in the SAD part and 0.3 mg to 10 mg in the MAD
parts, administered daily for 14 days [3].

Pharmacokinetics (PK): Branebrutinib was rapidly absorbed, with maximum plasma
concentration (C~max~) reached within 1 hour. It had a short plasma half-life of 1.2–1.7 hours, and

plasma levels dropped to undetectable within 24 hours [3].
Pharmacodynamics (PD) and BTK Occupancy: Despite its short plasma presence, branebrutinib
achieved rapid and high BTK occupancy. A single 10 mg dose achieved 100% BTK occupancy
in peripheral blood. The half-life of BTK occupancy decay was much longer (115–154 hours),

meaning a single dose produced sustained BTK inhibition long after the drug cleared from the
bloodstream [3].

The following diagram outlines the workflow and key findings from the Phase I clinical study.
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Phase I study demonstrated favorable PK/PD and safety profile for branebrutinib.

The table below summarizes the key clinical parameters from the Phase I study.

Parameter Findings from Phase I Study

Doses Studied SAD: 0.3 - 30 mg; MAD: 0.3 - 10 mg daily for 14 days [3].

Plasma T~max~ Within 1 hour [3].

Plasma Half-life 1.2 - 1.7 hours [3].

BTK Occupancy 100% after a single 10 mg dose [3].

BTK Occupancy Half-life 115 - 154 hours [3].

Safety Profile Well tolerated; most adverse events (AEs) were mild or moderate [3].

Clinical Development Status
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Based on the strong preclinical and Phase I data, branebrutinib has advanced into further clinical studies to

evaluate its efficacy in autoimmune conditions [4] [3].

Ongoing Clinical Trials: As of the latest data, branebrutinib is in Phase II clinical trials for the
treatment of systemic lupus erythematosus and Sjögren's syndrome [4].

Differentiation from Other BTK Inhibitors: While several BTK inhibitors (e.g., ibrutinib,
acalabrutinib) are FDA-approved for B-cell malignancies, branebrutinib is part of a newer wave of

inhibitors being developed primarily for autoimmune diseases, alongside others like tolebrutinib and
evobrutinib (for multiple sclerosis) [4].

Experimental Protocols for Key Assays

The development of branebrutinib utilized specific experimental methodologies to characterize its

interaction with BTK.

BTK Occupancy Measurement using Mass Spectrometry: A mass spectrometry-based assay was

used in the Phase I study to measure the percentage of drug-occupied versus free BTK in human
peripheral blood samples [3].

Biochemical Kinase Activity and Inhibition (ADP-Glo Assay): The biochemical activity of BTK and
its inhibition by branebrutinib can be assessed using an ADP-Glo Kinase Assay [4]. This is a

luminescent assay that measures ADP produced by a kinase reaction.
Cellular Target Engagement (TR-FRET Assay): Time-Resolved Fluorescence Resonance Energy

Transfer (TR-FRET) can be used to study the binding kinetics of branebrutinib to BTK in a cellular
environment [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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